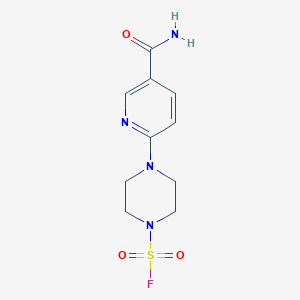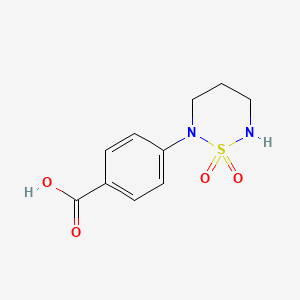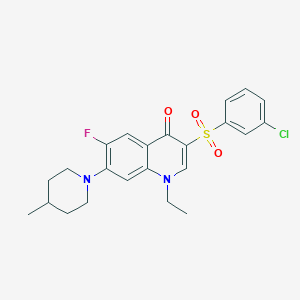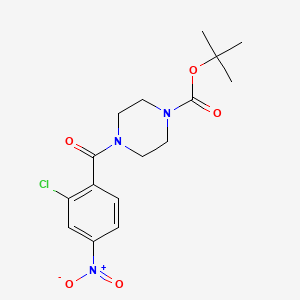
4-(5-Carbamoylpyridin-2-yl)piperazine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(5-Carbamoylpyridin-2-yl)piperazine-1-sulfonyl fluoride” is a complex organic compound. It contains a piperazine moiety, which is a six-membered ring containing two opposing nitrogen atoms . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of “4-(5-Carbamoylpyridin-2-yl)piperazine-1-sulfonyl fluoride” is complex due to the presence of multiple functional groups. The piperazine ring is a key component of the structure . The structure also includes a carbamoyl group attached to a pyridin-2-yl group, and a sulfonyl fluoride group attached to the piperazine ring .Chemical Reactions Analysis
Piperazine derivatives, including “4-(5-Carbamoylpyridin-2-yl)piperazine-1-sulfonyl fluoride”, can undergo a variety of chemical reactions. These include cyclization reactions with 1,2-diamine derivatives and sulfonium salts, as well as aza-Michael additions .Mechanism of Action
While the specific mechanism of action for “4-(5-Carbamoylpyridin-2-yl)piperazine-1-sulfonyl fluoride” is not mentioned in the search results, piperazine compounds in general are known to have a wide range of biological and pharmaceutical activities . For example, some piperazine-based compounds have been found to exhibit anti-tubercular activity .
Future Directions
The future directions for research on “4-(5-Carbamoylpyridin-2-yl)piperazine-1-sulfonyl fluoride” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activity, and development of pharmaceutical applications . Additionally, the design and synthesis of novel substituted piperazine derivatives for potential use as anti-tubercular agents could be a promising area of future research .
properties
IUPAC Name |
4-(5-carbamoylpyridin-2-yl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN4O3S/c11-19(17,18)15-5-3-14(4-6-15)9-2-1-8(7-13-9)10(12)16/h1-2,7H,3-6H2,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUBEPDRHTVNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(=O)N)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2828143.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828148.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2828149.png)
![3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide](/img/structure/B2828150.png)
![(2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2828151.png)
![2-Chloro-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2828154.png)
![5-{2-[(2-Adamantylcarbonyl)oxy]ethyl}-3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B2828157.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2828160.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2828162.png)

![1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2828165.png)
